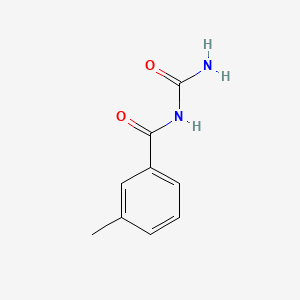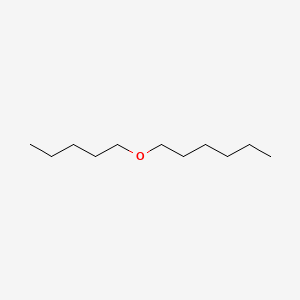
1-Chloro-2-methylaziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-methylaziridine is a three-membered heterocyclic compound containing a nitrogen atom and a chlorine substituent on the second carbon. This compound is part of the aziridine family, known for their significant ring strain and reactivity. Aziridines are valuable intermediates in organic synthesis due to their ability to undergo various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-2-methylaziridine can be synthesized through several methods. One common approach involves the reaction of 2-chloroethylamine with a base, such as sodium hydroxide, to induce cyclization and form the aziridine ring. Another method includes the use of chloroamine derivatives and alkenes under specific conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the aforementioned synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-2-methylaziridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Ring-Opening Reactions: Due to the ring strain, the aziridine ring can be opened by nucleophiles, leading to the formation of linear amines.
Oxidation and Reduction: The compound can be oxidized to form aziridine N-oxides or reduced to yield secondary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Ring-Opening Reactions: Acidic or basic conditions with nucleophiles such as water, alcohols, or amines.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Substituted aziridines.
Ring-Opening Reactions: Linear amines or amino alcohols.
Oxidation: Aziridine N-oxides.
Reduction: Secondary amines.
Applications De Recherche Scientifique
1-Chloro-2-methylaziridine has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Chloro-2-methylaziridine involves its high reactivity due to ring strain. The compound can alkylate nucleophilic sites in biomolecules, leading to the formation of covalent bonds with DNA, proteins, and other cellular components. This alkylation can disrupt normal cellular functions, making it a potential candidate for anticancer and antimicrobial applications .
Comparaison Avec Des Composés Similaires
Aziridine: The parent compound of the aziridine family, lacking the chlorine substituent.
2-Methylaziridine: Similar structure but without the chlorine atom.
1-Chloroaziridine: Lacks the methyl group on the aziridine ring.
Uniqueness: 1-Chloro-2-methylaziridine is unique due to the presence of both a chlorine and a methyl group on the aziridine ring. This combination enhances its reactivity and allows for a broader range of chemical transformations compared to its analogs .
Propriétés
Numéro CAS |
24457-26-9 |
|---|---|
Formule moléculaire |
C3H6ClN |
Poids moléculaire |
91.54 g/mol |
Nom IUPAC |
1-chloro-2-methylaziridine |
InChI |
InChI=1S/C3H6ClN/c1-3-2-5(3)4/h3H,2H2,1H3 |
Clé InChI |
IADSLMKKPWETFK-UHFFFAOYSA-N |
SMILES canonique |
CC1CN1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 4-[(phenylimino)methyl]-, methyl ester](/img/structure/B14686163.png)
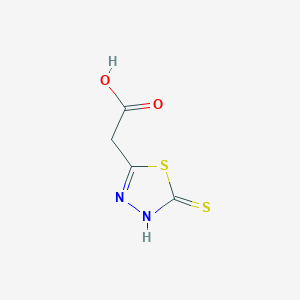
![1-[(Z)-hex-1-enyl]-2-methylcyclohexane](/img/structure/B14686175.png)
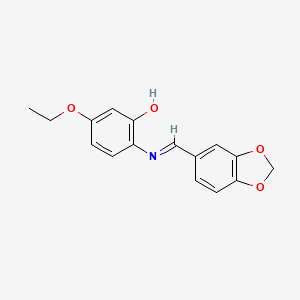
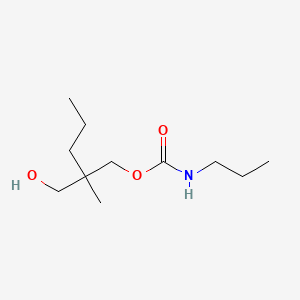
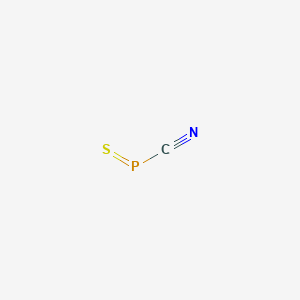

![[1,1'-Biphenyl]-2,2'-diol, 5,5'-bis(1,1-dimethylethyl)-3,3'-dimethyl-](/img/structure/B14686220.png)

